molecular formula C22H19BrN2O4S B2776037 N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide CAS No. 381679-70-5

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide

Cat. No.: B2776037
CAS No.: 381679-70-5
M. Wt: 487.37
InChI Key: LJPBODVMELOHHW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzoyl, bromophenyl, and benzenesulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acylation: The addition of a benzoyl group to the brominated compound.

    Amidation: The final step involves the formation of the amide bond, linking the propanamide moiety to the rest of the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or sulfonamide sites.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide can be compared with other similar compounds, such as:

    N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide: This compound shares a similar benzoyl and bromophenyl structure but differs in the presence of a phenoxybenzamide group.

    N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide: This compound has an ethylsulfonylphenyl group instead of the benzenesulfonamide group.

    N-(2-benzoyl-4-bromophenyl)-3,4,5-trimethoxybenzamide: This compound features a trimethoxybenzamide group, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2-benzoyl-4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c23-17-11-12-20(19(15-17)22(27)16-7-3-1-4-8-16)25-21(26)13-14-24-30(28,29)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBODVMELOHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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